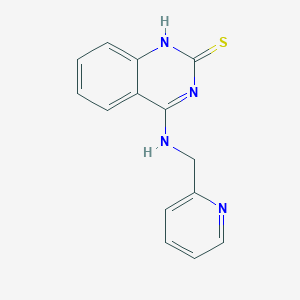

4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinazolinones and quinazolines are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The synthesis of quinazolinones will be classified into three categories based on the substitution patterns of the ring system: 2-Substituted-4 (3H)-quinazolinones, 3-Substituted-4 (3H)-quinazolinones, 2,3-Disubstituted-4 (3H)-quinazolinones .Chemical Reactions Analysis

Quinazolinones and quinazolines possess a wide range of biological properties and are noteworthy in medicinal chemistry . They have inhibitory effects on thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and thyrosine kinase .科学研究应用

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives, including “4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione”, have been synthesized for various purposes. They have diverse biological properties, which makes them interesting for scientific research . The methods of preparation of 2-substituted-4(3H)-quinazolinone, 3-substituted-4(3H)-quinazolinone, and 2,3-disubstituted-4(3H)-quinazolinone derivatives have been summarized .

Biological Properties

Quinazolinone derivatives reveal various medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . These properties make them valuable in the field of medicinal chemistry.

Chemical Reactions

The chemical reactions of 4(3H)-quinazolinone derivatives have been studied, including the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and others .

Synthesis of Quinazolin-2,4(1H,3H)-diones

A new route for the synthesis of quinazolin-2,4(1H,3H)-diones substituted by pyridyl/quinolinyl moiety in position 3 has been developed . This method involves an annulation of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas .

Antioxidant Activity

Some synthetic quinazoline-2,4-diones, which could potentially include “4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione”, have shown antioxidant activity . They behave as reducing agents over the DPPH radical .

Open Science Research

The compound “Oprea1_685157” could potentially be used in open science research. Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .

作用机制

Target of Action

The primary targets of the compound 4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione, also known as Oprea1_685157, are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.

Mode of Action

Oprea1_685157 interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . The compound’s molecular structure allows it to bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates. This interaction results in a decrease in the rate of carbohydrate digestion .

Biochemical Pathways

By inhibiting α-amylase and α-glucosidase, Oprea1_685157 affects the carbohydrate digestion pathway. The downstream effect of this inhibition is a slower release and absorption of glucose in the intestines. This can help regulate blood sugar levels, particularly after meals, which is beneficial for managing conditions like diabetes .

Pharmacokinetics

Like other quinazoline derivatives, it is expected to have good bioavailability .

Result of Action

The primary result of Oprea1_685157’s action is the inhibition of α-amylase and α-glucosidase, leading to a slower digestion and absorption of carbohydrates. This can result in a more gradual increase in blood sugar levels after meals, which can be beneficial for individuals with diabetes .

属性

IUPAC Name |

4-(pyridin-2-ylmethylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c19-14-17-12-7-2-1-6-11(12)13(18-14)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJHRKNESMNBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2424489.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2424495.png)

![N-[[4-butyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2424496.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2424499.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424501.png)

![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2424506.png)